1-Iodo-2-isocyanobenzene
Overview
Description
Synthesis Analysis
The synthesis of substituted imide and amide derivatives from isocyanates, which are structurally related to 1-Iodo-2-isocyanobenzene, has been reported using a nickel-catalyzed coupling reaction. This reaction involves o-iodobenzoates and haloarenes, suggesting that similar nickel-catalyzed methodologies could potentially be applied to the synthesis of derivatives of 1-Iodo-2-isocyanobenzene .
Molecular Structure Analysis
While the molecular structure of 1-Iodo-2-isocyanobenzene is not directly analyzed in the provided papers, the structure of sterically crowded 1,4-diiodobenzene and its hypervalent iodine compounds has been examined. These studies on related compounds indicate that the presence of iodine can significantly influence the reactivity and the possibility of forming hypervalent iodine species .
Chemical Reactions Analysis
The papers discuss various reactions involving iodobenzene and related compounds. For instance, iodobenzene has been used to catalyze the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes via a cascade C-O/C-C bond formation . Additionally, iodocyclization reactions of alkynyl benzylic alcohols have been performed to yield iodo-substituted isochromenes and dihydroisobenzofurans . These reactions highlight the versatility of iodine in promoting cyclization and functionalization reactions, which could be relevant to the chemistry of 1-Iodo-2-isocyanobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Iodo-2-isocyanobenzene are not directly reported in the provided papers. However, the reactivity of iodobenzene in oxidative cyclization reactions and the synthesis of hypervalent iodine compounds from diiodobenzene suggest that 1-Iodo-2-isocyanobenzene may also form hypervalent iodine species under certain conditions and could exhibit interesting reactivity patterns due to the presence of both the iodo and isocyanate functional groups.
Scientific Research Applications
Synthesis and Catalysis
1-Iodo-2-isocyanobenzene and related iodoarenes are used as substrates in catalysis. For instance, they are involved in palladium-catalyzed aminocarbonylation reactions with N, O-dimethylhydroxylamine to produce Weinreb amides under high-pressure conditions, yielding pure products in a chemoselective reaction (Takács, Petz, & Kollár, 2010). Similarly, the aminocarbonylation of iodobenzene and iodoalkenes, including 1-iodo-cyclohexene and 1′-iodostyrene, in the presence of N-nucleophiles containing pyridyl moieties, has been systematically investigated (Gergely, Farkas, Takács, Petz, & Kollár, 2014).
Crystal Structure and Interactions
Studies on 1-iodo-2-isocyanobenzene derivatives explore their crystal packing and intermolecular interactions. For example, the crystal packing of 1-iodo-3-nitrobenzene is formed by planar molecules linked by I...I and NO2...NO2 interactions (Merz, 2003). In another study, the structure of 1-iodo-3,5-dinitrobenzene was examined, revealing significant interactions in the crystal structure (Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007).
Nanotechnology and Materials Science
In nanotechnology, 1-iodo-2-isocyanobenzene derivatives have been used for constructing nanowires. For instance, 1-iodo-4-nitrobenzene molecules were used to construct nanowires on graphite surfaces at room temperature, demonstrating potential applications in material science (Jiang, Wang, & Deng, 2007).
Nonlinear Optical Applications
Research in nonlinear optical applications has been conducted using 1-iodo-3-nitrobenzene, a derivative of 1-iodo-2-isocyanobenzene. Studies on the growth and characterization of 1-iodo-3-nitrobenzene crystals have been done, suggesting potential capability in nonlinear optical applications (Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016).
properties
IUPAC Name |
1-iodo-2-isocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVUESGQPSOZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-isocyanobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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